molecular formula C13H20O3 B12680892 Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate CAS No. 84473-78-9

Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate

Katalognummer: B12680892
CAS-Nummer: 84473-78-9
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: LTCVMBPRCIDPHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate is a chemical compound known for its unique structure and properties. It is characterized by the presence of an oxirane ring (a three-membered epoxide ring) attached to a cyclohexene ring with two methyl groups at positions 2 and 4. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate typically involves the reaction of 2,4-dimethylcyclohex-3-en-1-ol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Employed in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate involves its interaction with biological molecules through the oxirane ring. The ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making it useful in medicinal applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate: Unique due to its specific substitution pattern and oxirane ring.

    This compound: Similar structure but different substitution pattern.

    This compound: Similar structure but different functional groups

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an oxirane ring, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound in various scientific research applications .

Eigenschaften

CAS-Nummer

84473-78-9

Molekularformel

C13H20O3

Molekulargewicht

224.30 g/mol

IUPAC-Name

ethyl 3-(2,4-dimethylcyclohex-3-en-1-yl)oxirane-2-carboxylate

InChI

InChI=1S/C13H20O3/c1-4-15-13(14)12-11(16-12)10-6-5-8(2)7-9(10)3/h7,9-12H,4-6H2,1-3H3

InChI-Schlüssel

LTCVMBPRCIDPHB-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1C(O1)C2CCC(=CC2C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.